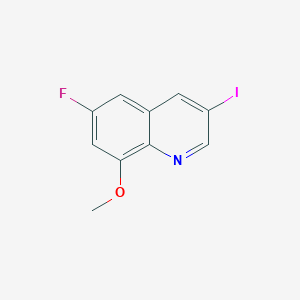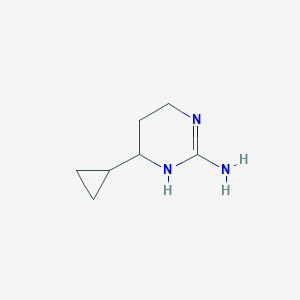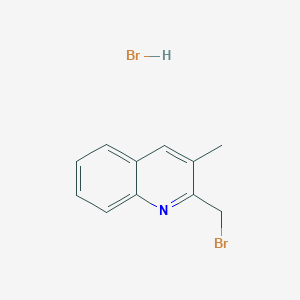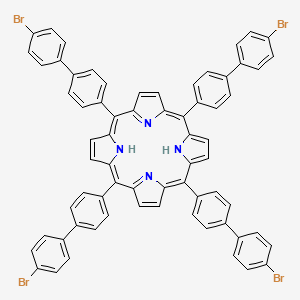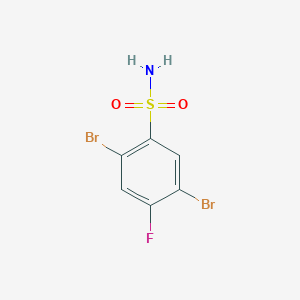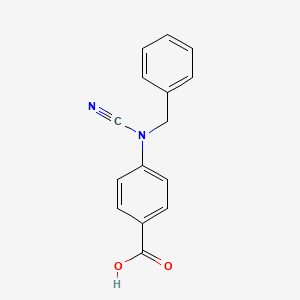
4-(N-Benzylcyanamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-Benzylcyanamido)benzoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzylcyanamido group attached to the benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Benzylcyanamido)benzoic acid typically involves the direct condensation of benzoic acid derivatives with benzylcyanamido groups. One efficient method is the reaction of benzoic acid with benzylamine in the presence of a suitable catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4), under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(N-Benzylcyanamido)benzoic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The cyanamido group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in the presence of alcohols.
Major Products Formed
Substituted derivatives: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxides and amines: Oxidation and reduction reactions yield oxides and amines, respectively.
Esters: Esterification reactions produce esters of this compound.
Wissenschaftliche Forschungsanwendungen
4-(N-Benzylcyanamido)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(N-Benzylcyanamido)benzoic acid involves its interaction with specific molecular targets and pathways. The benzylcyanamido group can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Imidazole-1-yl)-benzoic acid: This compound has similar structural features but contains an imidazole group instead of a benzylcyanamido group.
4-(Hydroxyphenyl)-benzoic acid: This compound has a hydroxyphenyl group attached to the benzoic acid moiety.
Uniqueness
4-(N-Benzylcyanamido)benzoic acid is unique due to the presence of the benzylcyanamido group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for forming various derivatives, making it valuable in synthetic chemistry and pharmaceutical research.
Eigenschaften
Molekularformel |
C15H12N2O2 |
|---|---|
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
4-[benzyl(cyano)amino]benzoic acid |
InChI |
InChI=1S/C15H12N2O2/c16-11-17(10-12-4-2-1-3-5-12)14-8-6-13(7-9-14)15(18)19/h1-9H,10H2,(H,18,19) |
InChI-Schlüssel |
WPPHNGPAHTYVKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(C#N)C2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-([1,1'-bi(cyclohexan)]-4-ylidene)acetate](/img/structure/B13086659.png)
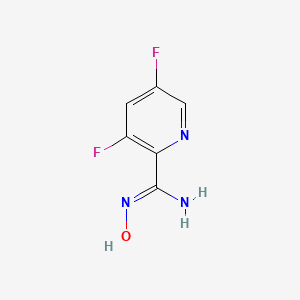
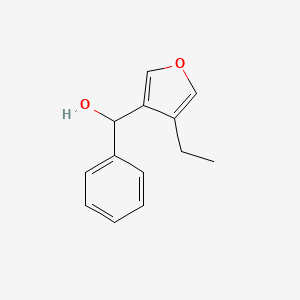

![tert-Butyl 3-(aminomethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13086674.png)
![1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol](/img/structure/B13086677.png)

